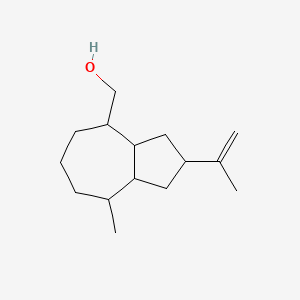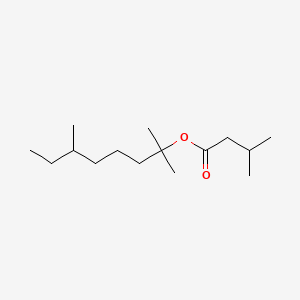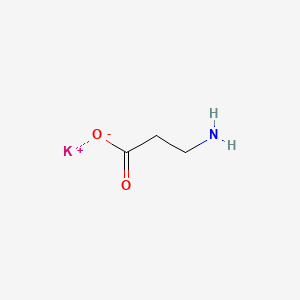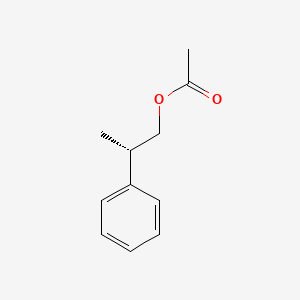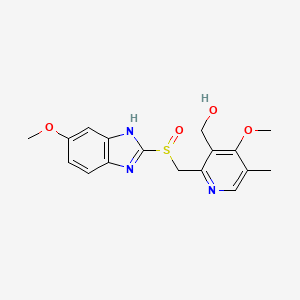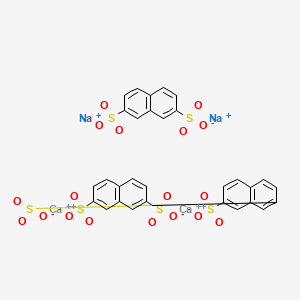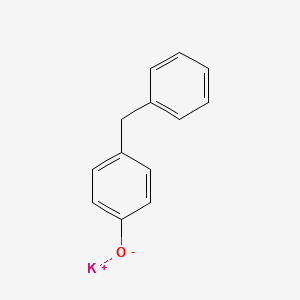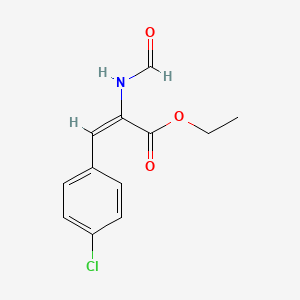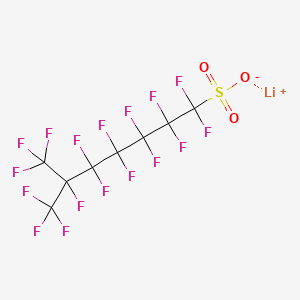
Lithium heptadecafluoroisooctanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium heptadecafluoroisooctanesulphonate is a chemical compound with the molecular formula C8F17LiO3S. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its ability to function under extreme conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium heptadecafluoroisooctanesulphonate typically involves the reaction of heptadecafluoroisooctanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction can be represented as follows:
C8F17SO3H+LiOH→C8F17SO3Li+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The use of advanced crystallization techniques helps in obtaining the compound in its pure form.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the lithium ion is replaced by other cations.
Complex Formation: It can form complexes with various metal ions, which can be used in different catalytic processes.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require a suitable cation source and are carried out in an aqueous medium.
Complex Formation: The formation of complexes often requires the presence of metal salts and is conducted under controlled temperature and pH conditions.
Major Products:
Substitution Reactions: The major products are the substituted salts of heptadecafluoroisooctanesulphonate.
Complex Formation: The major products are the metal complexes of heptadecafluoroisooctanesulphonate.
Aplicaciones Científicas De Investigación
Lithium heptadecafluoroisooctanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme activities and protein interactions.
Industry: The compound is used in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of lithium heptadecafluoroisooctanesulphonate involves its ability to interact with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its high thermal stability allows it to function effectively under extreme conditions, making it suitable for various industrial applications.
Comparación Con Compuestos Similares
Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in lithium batteries.
Lithium bis(trifluoromethanesulfonyl)imide: Used in electrochemical applications due to its high ionic conductivity.
Lithium hexafluorophosphate: Commonly used as an electrolyte in lithium-ion batteries.
Uniqueness: Lithium heptadecafluoroisooctanesulphonate stands out due to its high thermal stability and resistance to chemical degradation. These properties make it particularly useful in applications that require materials to withstand extreme conditions. Additionally, its ability to form complexes with various metal ions adds to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
93894-67-8 |
|---|---|
Fórmula molecular |
C8F17LiO3S |
Peso molecular |
506.1 g/mol |
Nombre IUPAC |
lithium;1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate |
InChI |
InChI=1S/C8HF17O3S.Li/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
Clave InChI |
OAXGERFUUYNRHY-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


